Formoterol-D6 (Major)
Description
Rationale for the Strategic Deuteration of Formoterol (B127741) in Research Contexts
Formoterol is a potent and long-acting bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD). cymitquimica.comnih.govdrugbank.com The strategic deuteration of formoterol to create Formoterol-D6 (Major) serves several key purposes in research:
Enhanced Analytical Sensitivity and Accuracy: Formoterol-D6 is predominantly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comnih.govdshs-koeln.de Because Formoterol-D6 co-elutes with and has nearly identical ionization efficiency to the unlabeled formoterol, it can effectively correct for any loss of analyte during sample extraction and instrumental analysis. oup.com This leads to highly accurate and precise measurements of formoterol concentrations in biological matrices like urine and serum. nih.govnih.gov
Metabolite Identification: The deuterated analog helps researchers to differentiate between metabolites of formoterol and endogenous compounds present in complex biological samples. vulcanchem.com This is critical for building a comprehensive metabolic profile of the drug.
Doping Control Analysis: Formoterol is a substance that is monitored by the World Anti-Doping Agency (WADA). oup.comnih.gov The use of Formoterol-D6 as an internal standard allows for the development of sensitive and validated methods to quantify formoterol in athletes' urine, helping to distinguish between therapeutic use and potential misuse. oup.comdshs-koeln.de
The "D6" designation indicates the presence of six deuterium (B1214612) atoms. In the case of Formoterol-D6 (Major), these are typically located on the methoxy (B1213986) and N-alkyl groups, positions that are less likely to undergo metabolic cleavage, thus ensuring the stability of the label throughout the analytical process.
Overview of Formoterol-D6 (Major) as a Critical Research Tool
Formoterol-D6 (Major) has established itself as a critical tool in various fields of research, primarily due to its role as a stable isotope-labeled internal standard.
| Application Area | Specific Use of Formoterol-D6 (Major) | Key Research Findings Enabled |
| Pharmacokinetic Studies | Internal standard for quantifying formoterol in plasma and serum. nih.govutas.edu.au | Enabled the development of ultra-sensitive methods to determine formoterol concentrations as low as 0.40 pg/mL in human serum. nih.gov This allows for detailed characterization of the drug's absorption and distribution profile following inhalation. nih.gov |
| Anti-Doping Analysis | Internal standard for the quantification of formoterol in human urine. oup.comnih.govdshs-koeln.de | Facilitated the development of a validated LC-MS/MS method with a limit of quantification of 0.2 ng/mL, meeting the requirements of the World Anti-Doping Agency. oup.com This allows for precise monitoring and helps in distinguishing therapeutic use from abuse. dshs-koeln.de |
| Metabolism Research | Used to aid in the identification and structural elucidation of formoterol metabolites. | Helps to confirm the structure of metabolites by comparing their mass fragmentation patterns with those of the deuterated and non-deuterated parent drug. vulcanchem.com |
| Enantioselective Disposition Studies | Internal standard in assays designed to measure individual enantiomers of formoterol. utas.edu.au | Supported research demonstrating that the (R,R)- and (S,S)-enantiomers of formoterol exhibit different pharmacokinetic profiles in blood and skeletal muscle. utas.edu.au |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/i1D3,9D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-CNHGSDQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661986 | |
| Record name | N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-45-2 | |
| Record name | N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Characterization of Formoterol D6 Major
Deuteration Strategies for the Preparation of Complex Organic Molecules
The introduction of deuterium (B1214612) into complex organic molecules like formoterol (B127741) requires specific synthetic methods. While the precise, proprietary synthesis of commercial Formoterol-D6 is not publicly detailed, general strategies for deuteration can be applied. These methods often involve either incorporating deuterium from the beginning of the synthetic route using deuterated starting materials or introducing it at a later stage in a process known as late-stage functionalization. snnu.edu.cnthieme-connect.com
Common deuteration strategies applicable to the synthesis of complex molecules include:
Hydrogen Isotope Exchange (HIE): This is a prevalent method where C-H bonds are directly converted to C-D bonds. snnu.edu.cn HIE can be catalyzed by acids, bases, or metals. snnu.edu.cngoogle.com For aromatic systems, transition-metal catalysts like palladium, iridium, or ruthenium are often employed to achieve site-selective deuteration. snnu.edu.cnbeilstein-journals.org Given the structure of formoterol, which contains aromatic rings, such catalytic methods could be used.
Reduction of Carbonyls and Double Bonds: Metal deuterides, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), are powerful reducing agents that can introduce deuterium by reducing functional groups like ketones, aldehydes, or esters. google.com Catalytic deuteration using deuterium gas (D2) and a metal catalyst (e.g., Palladium on carbon) can be used to saturate double or triple bonds, incorporating deuterium in the process. google.com
For Formoterol-D6, the deuterium atoms are located on the propan-2-yl group attached to the amine. cleanchemlab.comsynzeal.com This specific placement suggests a synthetic route likely involving a deuterated precursor for this part of the molecule.
Advanced Spectroscopic and Chromatographic Methods for Isotopic Purity and Structural Confirmation of Formoterol-D6 (Major)
After synthesis, it is critical to confirm the correct structure and determine the isotopic purity of Formoterol-D6. This involves verifying that the deuterium atoms are in the correct positions and quantifying the percentage of molecules that are correctly labeled. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose. ansto.gov.au
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can distinguish between the unlabeled formoterol and its deuterated isotopologues based on their mass-to-charge (m/z) ratio. almacgroup.comacs.org For Formoterol-D6, the quantitative transition monitored in tandem mass spectrometry (MS/MS) is m/z 350.8 → 154.8, which is distinct from the transitions of unlabeled formoterol (m/z 345.2 → 149.1 and 345.2 → 121.1). researchgate.net By comparing the peak areas of the deuterated and non-deuterated compounds, the isotopic purity can be accurately calculated. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural elucidation and can also be used to determine the level of deuteration at specific sites within a molecule. ansto.gov.aursc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This confirms the location of the deuterium labels.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive signal for each deuterated position in the molecule.
¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium (C-D) are different from those between carbon and hydrogen (C-H), which can also be used to confirm the sites of deuteration.
Chromatographic Methods: Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for separating Formoterol-D6 from unlabeled formoterol and other impurities before mass spectrometric analysis. ansto.gov.auacs.orgmdpi.com A robust chromatographic method ensures that the mass spectrometer is analyzing a pure compound, which is crucial for accurate isotopic purity determination. almacgroup.comacs.org Gas chromatography (GC) can also be used, sometimes after derivatization of the analyte. researchgate.net
The combination of these techniques provides a comprehensive characterization of Formoterol-D6, ensuring its identity, purity, and isotopic enrichment, which are critical for its application as a reliable internal standard in quantitative bioanalysis.
Table 1: Spectroscopic and Chromatographic Data for Formoterol-D6 Analysis
| Technique | Parameter | Value/Observation | Reference |
|---|---|---|---|
| Tandem Mass Spectrometry (MS/MS) | Quantitative Transition | m/z 350.8 → 154.8 | researchgate.net |
| Unlabeled Formoterol Transitions | m/z 345.2 → 149.1, m/z 345.2 → 121.1 | researchgate.net | |
| Liquid Chromatography (LC) | Typical Method | Reversed-phase HPLC or UHPLC | researchgate.netmdpi.com |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR | Disappearance of signals for the six protons on the isopropyl group | ansto.gov.au |
Table 2: Chemical Compound Names
| Compound Name | |
|---|---|
| Formoterol | |
| Formoterol-D6 | |
| Deuterium | |
| Sodium borodeuteride | |
| Lithium aluminum deuteride | |
| Palladium | |
| Iridium |
Formoterol D6 Major As a Quantitative Internal Standard in Liquid Chromatography Mass Spectrometry Lc Ms/ms Research
Theoretical Principles of Isotope Dilution Mass Spectrometry for Formoterol (B127741) Quantification in Research
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for achieving the highest accuracy and precision in quantitative analysis. ptb.demdpi.com The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically enriched version of the analyte, in this case, Formoterol-D6, to the sample at the earliest stage of analysis. ptb.de This "spike" serves as an internal standard that behaves almost identically to the endogenous, non-labeled analyte (formoterol) throughout the entire analytical workflow, including extraction, chromatography, and ionization. ptb.deoup.com
Formoterol-D6 is an ideal internal standard for formoterol quantification because it is chemically identical to formoterol, with the only difference being the substitution of six hydrogen atoms with deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared physicochemical properties ensure they co-elute chromatographically and experience similar ionization efficiencies or suppressions. oup.com Consequently, any variations or losses of the analyte during sample preparation or analysis are mirrored by the internal standard. ptb.de The final quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard, which remains constant even if absolute signal intensities fluctuate. ptb.de This effectively compensates for matrix effects, which are a common source of inaccuracy in LC-MS/MS analysis of complex samples like plasma, serum, and urine. oup.comchromatographyonline.com
Development and Optimization of LC-MS/MS Methods Utilizing Formoterol-D6 (Major)
The development of a robust and reliable LC-MS/MS method for formoterol quantification using Formoterol-D6 as an internal standard involves a systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Strategies for Sample Preparation and Mitigation of Matrix Effects in Diverse Research Matrices
The primary goal of sample preparation is to extract formoterol and Formoterol-D6 from the biological matrix while minimizing the co-extraction of interfering substances that can cause matrix effects. chromatographyonline.com Given the very low concentrations of formoterol often encountered in biological fluids, an efficient extraction and concentration step is crucial. nih.govijrar.org
Commonly employed techniques include:
Solid-Phase Extraction (SPE): This is a widely used method for cleaning up and concentrating formoterol from various matrices. nih.govpanexcell.com Cation-exchange SPE columns, such as SCX-3 and Oasis MCX or WCX, have proven effective. nih.gov The strategy involves loading the sample onto the sorbent, washing away interferences, and then eluting the analyte and internal standard with a suitable solvent, often containing ammonia (B1221849) or another base to neutralize the charge on the formoterol molecule. nih.gov For instance, one method for human serum involved dilution with water, addition of Formoterol-D6, extraction on a cation-exchange solid-phase column, washing with water and methanol (B129727), and elution with methanol/ammonia. nih.gov
Liquid-Liquid Extraction (LLE): LLE is another effective technique for isolating formoterol. sciex.comresearchgate.net This involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. For example, a method for quantifying formoterol in human urine utilized LLE with ethyl acetate (B1210297) after enzymatic hydrolysis. oup.comresearchgate.net Another approach for plasma samples employed tert-butyl methyl ether for the extraction. sciex.com
Protein Precipitation (PPT): For plasma or serum samples, protein precipitation is often a necessary first step to remove high-abundance proteins that can interfere with the analysis. ijrar.orgshimadzu.com This is typically achieved by adding a solvent like methanol or acetonitrile (B52724). ijrar.orgshimadzu.com In some protocols, a combination of LLE and PPT is used to enhance cleanup. ijrar.org
Mitigation of matrix effects is a key consideration. The co-elution of endogenous matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. chromatographyonline.com The use of Formoterol-D6 inherently corrects for a significant portion of these effects, as both molecules are affected similarly. oup.com Further mitigation can be achieved through meticulous optimization of the sample preparation to selectively remove interfering compounds and by adjusting chromatographic conditions to separate the analyte from the bulk of the matrix components. chromatographyonline.com
Optimization of Chromatographic Separation Techniques for Formoterol and its Deuterated Analogue
The goal of chromatographic separation in this context is to achieve a sharp, symmetrical peak for formoterol and Formoterol-D6, well-resolved from any interfering peaks from the matrix. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are the most common techniques. ijrar.orgnih.gov
Key aspects of chromatographic optimization include:
Column Selection: C18 columns are frequently used for the separation of formoterol. nih.govresearchgate.netturkjps.org For example, a Zorbax sb-Aq column (100 × 4.6 mm, 3.5 µm) and an ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 mm × 50 mm) have been successfully employed. ijrar.org
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. nih.govijrar.orgoup.com The addition of modifiers to the mobile phase is critical for achieving good peak shape and retention. Ammonium (B1175870) formate (B1220265) and formic acid are common additives that help to control the pH and improve the ionization efficiency in the mass spectrometer. nih.govijrar.orgshimadzu.com For instance, a gradient elution using 10 mM ammonium formate and acetonitrile has been reported. nih.govijrar.org In another study, 0.1% acetic acid was found to give the highest response for formoterol.
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that formoterol is eluted with a good peak shape in a reasonable timeframe while also allowing for the removal of more strongly retained matrix components from the column. nih.govijrar.org
Flow Rate and Column Temperature: These parameters are also optimized to improve separation efficiency and analysis time. Maintaining a constant column temperature, for example at 50°C or 55°C, can enhance reproducibility and peak symmetry. shimadzu.com
Mass Spectrometric Parameter Optimization for Enhanced Sensitivity and Specificity (e.g., Multiple Reaction Monitoring Transitions)
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, as formoterol readily forms a protonated molecular ion [M+H]+. nih.govijrar.orgoup.com To achieve the highest sensitivity and specificity, tandem mass spectrometry (MS/MS) is employed, most commonly in the Multiple Reaction Monitoring (MRM) mode. panexcell.comoup.comnih.gov
In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the [M+H]+ ion of formoterol or Formoterol-D6), which is then fragmented in the collision cell. The third quadrupole is then set to select a specific product ion. This precursor-to-product ion transition is highly specific to the analyte of interest. nih.govbio-conferences.org
The optimization of MRM parameters is crucial for maximizing the signal intensity. nih.govnih.gov This involves:
Selection of MRM Transitions: The most abundant and specific product ions are chosen for quantification. For formoterol, the precursor ion is typically m/z 345.2 or 345.35. oup.comshimadzu.com A common and intense product ion used for quantification is m/z 149.1. panexcell.comoup.comshimadzu.com For Formoterol-D6, the precursor ion is m/z 351, and a corresponding product ion is m/z 152 or 155.1. panexcell.comshimadzu.com
Optimization of Collision Energy (CE) and Cone Voltage (CV): These parameters are adjusted to maximize the fragmentation of the precursor ion and the transmission of the product ion to the detector. nih.gov For example, one study found that a collision energy of 15 V yielded the highest intensity for the m/z 345.2 → 149.1 transition. oup.com
The following table summarizes typical MRM transitions and optimized parameters found in the literature:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Formoterol | 345.2 | 149.1 | ESI+ | panexcell.comoup.com |
| Formoterol | 345.35 | 149.1 | ESI+ | shimadzu.com |
| Formoterol-D6 (Major) | 351 | 152 | ESI+ | shimadzu.com |
| Formoterol-D6 (Major) | 351.2 | 155.1 | ESI+ | panexcell.com |
Rigorous Method Validation Protocols for Research Applications
Once the LC-MS/MS method is developed, it must undergo rigorous validation to ensure that it is reliable and fit for purpose. nih.govijrar.orgresearchgate.net Validation is performed according to established guidelines and typically assesses several key parameters.
Assessment of Specificity and Selectivity through the Integration of Formoterol-D6 (Major)
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. panexcell.comvetdergikafkas.org Selectivity is demonstrated by analyzing multiple blank matrix samples from different sources to check for interferences at the retention time of the analyte and the internal standard. panexcell.comvetdergikafkas.org
The use of Formoterol-D6 is instrumental in ensuring the specificity and selectivity of the method. Because Formoterol-D6 has the same retention time as formoterol, any interfering peak from the matrix would also affect the internal standard. oup.com By monitoring the ratio of the analyte to the internal standard, the method can tolerate some degree of co-eluting interference. In validation studies, the absence of significant peaks in blank samples at the MRM transitions of formoterol and Formoterol-D6 confirms the method's selectivity. panexcell.com For instance, one study screened eight different batches of blank human plasma and found no significant interference at the retention times of formoterol and Formoterol-D6. panexcell.com
The following table presents a summary of validation results from a representative study using Formoterol-D6 as an internal standard for the quantification of formoterol in human serum. nih.gov
| Validation Parameter | Result | Reference |
| Linearity Range | 0.40 to 100.24 pg/mL | nih.gov |
| Inter-batch Precision (RSD%) | 1.55% to 9.01% | nih.gov |
| Inter-batch Accuracy | 93.37% to 107.30% | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 0.40 pg/mL | nih.gov |
| LLOQ Precision (RSD%) | 19.67% | nih.gov |
| LLOQ Accuracy | 96.78% | nih.gov |
These validation data demonstrate that the use of Formoterol-D6 as an internal standard in LC-MS/MS methods allows for the development of highly sensitive, accurate, and precise assays for the quantification of formoterol in complex biological matrices, thereby providing reliable data for research applications.
Establishment of Linearity and Calibration Curve Development for Quantitative Assays
The foundation of any quantitative bioanalytical method is the establishment of a linear relationship between the concentration of the analyte and the detector response. When using Formoterol-D6 as an internal standard, a calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of Formoterol and a constant concentration of Formoterol-D6. The response ratio (peak area of Formoterol / peak area of Formoterol-D6) is then plotted against the concentration of Formoterol.
Research has demonstrated the successful development of linear calibration curves for Formoterol in various biological matrices, including human urine and plasma, over a wide range of concentrations. These curves consistently show excellent correlation coefficients (r²), typically greater than 0.99, indicating a strong linear relationship. For instance, in human urine, a linear range of 0.2 to 500 ng/mL has been established with a correlation coefficient of 1. oup.comresearchgate.netoup.com In human plasma, linearity has been achieved in the picogram per milliliter range, from 0.4 to 150 pg/mL and even as low as 0.05 to 100 pg/mL. ijrar.orgsciex.com
The following table summarizes the linearity data from various studies utilizing Formoterol-D6 as an internal standard.
| Biological Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Human Urine | 0.2 - 500 ng/mL | 1 | oup.comresearchgate.netoup.com |
| Human Plasma | 0.4 - 150 pg/mL | Not Specified | ijrar.org |
| Human Serum | 0.40 - 100.24 pg/mL | Not Specified | nih.gov |
| Human Plasma | 0.05 - 100 pg/mL | >0.99 | sciex.com |
| Human Urine | 0.5 - 50 ng/mL | Not Specified | oup.com |
Comprehensive Evaluation of Accuracy, Precision, and Recovery using Deuterated Standards
A thorough validation of a quantitative method involves assessing its accuracy, precision, and recovery. Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. Recovery is the efficiency of the extraction process in isolating the analyte from the sample matrix. The use of Formoterol-D6 is crucial in these evaluations as it helps to normalize for any variability.
Validation studies have consistently reported high accuracy and precision for methods quantifying Formoterol with Formoterol-D6. For example, in human serum, the inter-batch accuracy of calibration standards ranged from 93.37% to 107.30%, with precision (coefficient of variation, %CV) ranging from 1.55% to 9.01%. nih.gov Another study in human plasma reported inter-batch accuracy for calibration standards between 95.3% and 111.1%, with precision ranging from 0.6% to 10.7%. ijrar.org The mean extracted recovery of Formoterol from human urine, assessed at concentrations of 1, 30, and 100 ng/mL, was found to be greater than 80%. oup.comresearchgate.net
The data below showcases the accuracy, precision, and recovery findings from different research applications.
| Biological Matrix | Concentration Level | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| Human Serum | 0.40 - 100.24 pg/mL | 93.37 - 107.30 | 1.55 - 9.01 (Inter-batch) | Not Specified | nih.gov |
| Human Plasma | 0.4 - 150 pg/mL | 95.3 - 111.1 (Inter-batch) | 0.6 - 10.7 (Inter-batch) | Not Specified | ijrar.org |
| Human Urine | 1, 30, 100 ng/mL | Not Specified | <8 (Intra- and Inter-run) | >80 | oup.comresearchgate.netresearchgate.net |
| Human Plasma | LQC, MQC, HQC | Within ±8 of nominal | <11 | Not Specified | sciex.com |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Determination of Research-Relevant Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the sensitivity of a bioanalytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of Formoterol-D6 as an internal standard contributes to achieving low LOD and LOQ values by minimizing analytical variability.
LC-MS/MS methods employing Formoterol-D6 have demonstrated remarkable sensitivity for the analysis of Formoterol in biological fluids. In human urine, a limit of detection of 0.05 ng/mL and a limit of quantification of 0.2 ng/mL have been reported. oup.comresearchgate.netoup.com For human plasma and serum, where Formoterol concentrations are typically much lower, even greater sensitivity has been achieved, with an LOQ of 0.4 pg/mL in human serum and an LLOQ of 0.05 pg/mL in human plasma. sciex.comnih.govsciex.com
The following table provides a summary of the reported LOD and LOQ values for Formoterol analysis using Formoterol-D6.
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) | Reference |
| Human Urine | 0.05 ng/mL | 0.2 ng/mL | oup.comresearchgate.netoup.com |
| Human Serum | Not Specified | 0.40 pg/mL | nih.gov |
| Human Plasma | Not Specified | 0.05 pg/mL | sciex.comsciex.com |
| Human Urine | 6.1 ng/mL | 18.4 ng/mL | researchgate.net |
Application of Formoterol D6 Major in Mechanistic Pharmacokinetic and Metabolism Research
In Vitro Investigations of Formoterol (B127741) Metabolism Utilizing Deuterated Tracers
In vitro systems, such as human liver microsomes, are instrumental in dissecting the metabolic fate of formoterol. The use of deuterated tracers like Formoterol-D6 enhances the accuracy of these studies.
Glucuronidation Pathway Elucidation in Cellular and Subcellular Systems (e.g., Human Liver Microsomes)
Glucuronidation is a primary metabolic pathway for formoterol. drugbank.com Studies using human liver microsomes have demonstrated that this process is both stereoselective and subject to significant interindividual variability. nih.govnih.gov Research has shown that the glucuronidation of the (S,S)-enantiomer of formoterol occurs more than twice as fast as that of the (R,R)-enantiomer. nih.govnih.gov This stereoselectivity is primarily attributed to differences in the maximum reaction velocity (Vmax) rather than the Michaelis-Menten constant (Km). nih.gov
The kinetics of formoterol glucuronidation have been characterized in detail. In incubations with individual enantiomers, the median Km values for (R,R)- and (S,S)-glucuronide formation were found to be 827.6 μM and 840.4 μM, respectively. nih.govnih.gov The corresponding median Vmax values were 2625 pmol/min/mg and 4304 pmol/min/mg. nih.govnih.gov When racemic formoterol was used, the kinetic parameters were different, with median Km values of 357.2 μM for the (R,R)-glucuronide and 312.1 μM for the (S,S)-glucuronide, and median Vmax values of 1435 pmol/min/mg and 2086 pmol/min/mg, respectively. nih.govresearchgate.net This highlights the complexity of the metabolic process and the potential for interaction between the enantiomers.
Interactive Data Table: Kinetic Parameters of Formoterol Glucuronidation in Human Liver Microsomes
| Condition | Enantiomer | Median Km (μM) | Median Vmax (pmol/min/mg) |
| Single Enantiomer Incubation | (R,R)-Formoterol | 827.6 | 2625 |
| Single Enantiomer Incubation | (S,S)-Formoterol | 840.4 | 4304 |
| Racemic Formoterol Incubation | (R,R)-Glucuronide | 357.2 | 1435 |
| Racemic Formoterol Incubation | (S,S)-Glucuronide | 312.1 | 2086 |
| Data derived from studies on human liver microsomes. nih.govnih.govresearchgate.net |
A number of UDP-glucuronosyltransferase (UGT) isoenzymes, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15, are involved in the glucuronidation of formoterol. drugbank.com
O-Demethylation and Other Biotransformation Pathway Elucidation
Besides glucuronidation, O-demethylation is another significant metabolic pathway for formoterol. drugbank.com This process is followed by glucuronidation at the phenolic hydroxyl group. drugbank.com In vitro experiments with human liver microsomes have identified several cytochrome P450 (CYP) isoenzymes responsible for O-demethylation, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6. fda.govfda.gov
Studies using specific inhibitors have shown that tranylcypromine, a CYP2C19 inhibitor, significantly inhibits formoterol O-demethylation. fda.gov Sulphaphenazole (a CYP2C9 inhibitor) and pilocarpine (B147212) (a CYP2A6 inhibitor) also showed slight inhibitory effects. fda.gov Further investigations with recombinant microsomes confirmed that CYP2A6, CYP2C9, CYP2C19, and CYP2D6 all catalyze the O-demethylation of formoterol. fda.gov Minor metabolic pathways for formoterol include sulfate (B86663) conjugation and deformylation, though these have not been as extensively characterized. drugbank.com
Research on the Stereoselective Disposition and Metabolism of Formoterol Enantiomers
Formoterol is administered as a racemic mixture of its (R,R)- and (S,S)-enantiomers. nih.gov Research has consistently shown that the metabolism and disposition of formoterol are stereoselective. nih.govnih.gov While in vitro studies with human liver microsomes indicate that the (S,S)-enantiomer is glucuronidated more rapidly, in vivo studies have revealed a more complex picture. researchgate.netresearchgate.net
Following oral administration of racemic formoterol, the urinary excretion of unchanged (S,S)-formoterol is higher than that of unchanged (R,R)-formoterol. nih.gov This suggests that the clearance of the pharmacologically active (R,R)-enantiomer is faster than its counterpart. nih.gov This discrepancy between in vitro and in vivo findings suggests the involvement of other stereoselective pathways, such as biliary excretion, which accounts for a significant portion of the dose. nih.gov Studies in rats have also shown enantioselective disposition in blood and skeletal muscle. utas.edu.au
Role in Pharmacokinetic Research and Mechanistic Understanding in Preclinical Animal Models
Preclinical animal models are essential for understanding the pharmacokinetics of formoterol. mdpi.comcatapult.org.ukallucent.com Studies in rats and dogs have been conducted to investigate the absorption, distribution, metabolism, and excretion (ADME) of formoterol. fda.gov Following intravenous administration in rats, the elimination half-life was 1.4 hours, with a volume of distribution of approximately 9.2 L/kg. fda.gov In dogs, the elimination half-life was 2.9 hours. fda.gov
Oral bioavailability was found to be significantly lower in rats (2.3% to 5.5%) compared to dogs (40% to 62%), which was attributed to extensive first-pass glucuronidation in rats. fda.gov Inhalation toxicology studies in rats have also been performed to compare different formulations of formoterol. fda.gov These preclinical studies, often utilizing deuterated standards like Formoterol-D6 for accurate quantification, are crucial for defining safe and effective dose ranges for clinical trials. fda.govcatapult.org.uk
Identification and Quantification of Formoterol Metabolites through Deuterated Standards
The use of deuterated internal standards, such as Formoterol-D6, is a cornerstone of modern bioanalytical methods for the identification and quantification of formoterol and its metabolites in biological matrices like urine. researchgate.netresearchgate.netresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique employed for this purpose. researchgate.netresearchgate.net
The stable isotope-labeled internal standard corrects for variations in sample preparation and potential matrix effects, such as ion suppression, which can interfere with accurate quantification. researchgate.netmdpi.com For instance, the use of Formoterol-D6 has been shown to significantly reduce ion suppression in the analysis of formoterol in urine samples. researchgate.netresearchgate.net This allows for the development of sensitive and robust methods for quantifying formoterol and its metabolites, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and doping control analysis. researchgate.netmdpi.com
Stability Assessment of Formoterol D6 Major for Research Integrity
Stability Studies of Formoterol-D6 (Major) as a Certified Reference Standard
Formoterol-D6 (Major) is a stable isotope-labeled version of formoterol (B127741), where six hydrogen atoms have been replaced with deuterium (B1214612). medchemexpress.comacanthusresearch.comlgcstandards.com This isotopic substitution results in a higher molecular weight (350.44 g/mol ) compared to the unlabeled compound, allowing it to be distinguished by mass spectrometry while exhibiting nearly identical chemical and physical properties. lgcstandards.comacanthusresearch.comscioninstruments.com It is supplied as a neat solid or in solution and is used as an internal standard in quantitative analytical methods. lgcstandards.comsynzeal.com
The stability of a certified reference standard is a critical attribute that ensures its suitability for use over time. Suppliers of Formoterol-D6 provide a Certificate of Analysis (CoA) that includes identity, purity (typically >95% by HPLC), and recommended storage conditions. lgcstandards.combdg.co.nz For the neat material, a storage temperature of +4°C is often recommended. lgcstandards.com
For analytical purposes, stock solutions of Formoterol-D6 are typically prepared in solvents like methanol (B129727) and stored at low temperatures, such as in a freezer at -22±5ºC. ijrar.org Detailed stability studies are often conducted as part of the validation of bioanalytical methods. These studies assess the stability of the analyte and the internal standard under various conditions that samples may encounter during handling, storage, and analysis.
A U.S. Food and Drug Administration (FDA) review of a bioanalytical method for formoterol provides specific data on the stability of Formoterol-D6 in a biological matrix (human plasma). fda.gov The results from these stability assessments confirm that Formoterol-D6 maintains its integrity under typical laboratory conditions.
| Stability Type | Condition | Duration |
|---|---|---|
| Long-Term Stability | -70°C | 409 days |
| Long-Term Stability | -20°C | 457 days |
| Short-Term (Ambient) Matrix Stability | Room Temperature | ~24 hours |
| Freeze-Thaw Stability | -20°C to Room Temperature | Four cycles |
Furthermore, vendors often assign a default re-test date to isotope-labeled compounds, which may be around five years. bdg.co.nz This period can be extended as more long-term storage and stability data are collected, a practice consistent with regulatory guidance for reference materials. bdg.co.nzcerilliant.com Accelerated stability studies also indicate no significant instability for such reference substances. lgcstandards.com
Implications for Assessing the Analytical Stability of Unlabeled Formoterol in Research Samples and Formulations
The use of a stable and reliable internal standard is critical for accurately quantifying unlabeled formoterol, a compound known to be susceptible to degradation under certain conditions. google.comoup.comgeneesmiddeleninformatiebank.nl Unlabeled formoterol can degrade when exposed to acidic or basic conditions, oxidation, and even when mixed with common pharmaceutical excipients like lactose, particularly in the presence of moisture. google.comcore.ac.ukresearchgate.net This inherent instability can lead to inaccurate measurements if not properly controlled for during analysis.
Stable isotope-labeled internal standards like Formoterol-D6 are considered the gold standard for quantitative mass spectrometry because they closely mimic the analyte of interest throughout the entire analytical process. acanthusresearch.comscioninstruments.comdiagnosticsworldnews.com The key advantages of using Formoterol-D6 include its ability to compensate for variability in:
Sample Extraction: It corrects for any loss of the analyte during sample preparation and extraction from complex matrices like plasma or urine. oup.commusechem.com
Matrix Effects: It helps to mitigate the ion suppression or enhancement caused by other components in the sample matrix, which can affect ionization efficiency in the mass spectrometer. scispace.comresearchgate.net
Instrumental Variability: It accounts for fluctuations in instrument performance, such as changes in injection volume or detector response. researchgate.net
Analyte Stability: Crucially, because Formoterol-D6 has virtually identical stability to unlabeled formoterol, it can effectively account for any degradation of the analyte that occurs during sample storage and handling. scispace.comresearchgate.net If some of the unlabeled formoterol degrades, a proportional amount of the deuterated standard is assumed to behave similarly, allowing for an accurate calculation of the original concentration.
Validation studies for methods quantifying formoterol in biological fluids consistently demonstrate the utility of Formoterol-D6. For example, methods have been successfully validated for the determination of formoterol in human plasma and serum over multiple freeze-thaw cycles and for extended periods at -20°C and -70°C, demonstrating the stability of the analyte when measured against the stable internal standard. fda.govnih.govresearchgate.net
| Parameter | Specification |
|---|---|
| Matrix | Stabilized human plasma (Lithium heparin) |
| Analytical Method | Liquid Extraction / HPLC-MS/MS |
| Internal Standard | Formoterol-d6 |
| Validated Range | 0.5 to 250 pg/mL |
| Long-Term Stability Demonstrated | 409 days at -70°C |
Emerging Trends and Future Research Perspectives for Formoterol D6 Major
Advancements in the Synthesis and Scalable Production of Deuterated Analogues for Research
The synthesis of deuterated compounds, once a niche and small-scale endeavor, is now advancing towards more efficient, selective, and scalable methodologies to meet growing demand from pharmaceutical and materials science industries. nih.govnih.govacs.org Isotope labeling is a critical tool for developing new drugs, particularly for the identification and quantification of metabolites. nih.govnih.gov Consequently, there is a significant push to develop reliable, robust, and scalable methods for deuteration suitable for industrial settings. nih.govnih.gov
Recent breakthroughs are overcoming the challenges of small production capacity and high costs associated with deuterated compounds. tn-sanso.co.jp Key advancements include:
Novel Catalytic Systems: Researchers have developed nanostructured iron catalysts derived from cellulose (B213188) and iron salts. nih.govnih.gov This method allows for the selective deuteration of various (hetero)arenes using inexpensive deuterium (B1214612) oxide (D₂O) and has been successfully scaled to produce deuterated products on a kilogram scale. nih.govnih.gov The air- and water-stable nature of the catalyst simplifies the process and ensures high-quality control. nih.govnih.gov
Flow Chemistry and Microwave Technology: Continuous flow synthesis represents a significant improvement over traditional batch-type methods, which are often limited by reactor size and slow heating and cooling times. tn-sanso.co.jp By integrating microwave heating, which provides direct and uniform heat, with flow reactors, production throughput and reaction efficiency are greatly enhanced. tn-sanso.co.jp This method has been successfully applied to the synthesis of deuterated aromatic compounds through H-D exchange reactions, reducing process time and the amount of expensive D₂O required. tn-sanso.co.jp
Hydrogen Isotope Exchange (HIE): HIE is a widely investigated method for the late-stage introduction of deuterium into organic molecules. acs.orgresearchgate.net This approach is highly valuable for preparing stable-isotope-labeled internal standards (SILS) for LC-MS quantification studies. acs.org Recent progress has been made in developing new catalysts, including those based on ruthenium and earth-abundant metals, to improve the selectivity and efficiency of HIE reactions. researchgate.net
These advancements are crucial for ensuring a stable supply of deuterated analogues like Formoterol-D6 for research and potential therapeutic applications. The development of scalable domestic production facilities is also a strategic goal to reduce reliance on imports for these critical chemical compounds. pib.gov.in
Table 1: Comparison of Modern Deuteration Synthesis Methods
| Method | Catalyst / Technology | Key Advantages | Scale | Source(s) |
|---|---|---|---|---|
| Heterogeneous Catalysis | Nanostructured Iron | Uses inexpensive D₂O, scalable, robust, air- and water-stable catalyst | Kilogram scale | nih.gov, nih.gov |
| Flow Synthesis | Microwave Heating, Platinum on Alumina | Improved throughput, enhanced reaction efficiency, reduced process time | Mass production | tn-sanso.co.jp |
| Hydrogen Isotope Exchange (HIE) | Ruthenium, Earth-abundant metal catalysts | Enables late-stage deuteration, useful for SILS preparation | Lab to industrial | acs.org, researchgate.net |
| Reductive Deuteration | Triflic acid and triethylsilane on ynamides | General and user-friendly for synthesizing selectively deuterated amines | Lab scale | rsc.org |
Integration of Formoterol-D6 (Major) with High-Resolution Mass Spectrometry for Advanced Metabolomics Research
Formoterol-D6 is a critical tool in advanced analytical chemistry, particularly when coupled with high-resolution mass spectrometry (HRMS) for metabolomics research. Its primary role is as a stable isotope-labeled internal standard (SILS) for the precise and accurate quantification of its non-deuterated counterpart, formoterol (B127741), in complex biological matrices. researchgate.netnih.gov
The use of a deuterated standard like Formoterol-D6 is fundamental to robust quantitative analysis for several reasons:
Correction for Matrix Effects: Biological samples such as urine and serum contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. oup.com Since Formoterol-D6 is chemically identical to formoterol, it experiences similar matrix effects and can be used to normalize the signal, leading to more accurate quantification. nih.gov
Improved Precision and Accuracy: By accounting for variations during sample preparation, extraction, and instrument analysis, Formoterol-D6 significantly improves the precision and accuracy of quantitative methods. researchgate.netnih.gov Validated methods using Formoterol-D6 as an internal standard have demonstrated high sensitivity, with lower limits of quantitation (LLOQ) reaching the picogram-per-milliliter level (e.g., 0.40 pg/mL in human serum). nih.gov
Metabolomics and Pharmacokinetics: In metabolomics, which involves the comprehensive analysis of small-molecule metabolites, accurate quantification is paramount for identifying metabolic biomarkers and understanding physiological responses to drugs. nih.gov The integration of Formoterol-D6 in HRMS workflows allows researchers to reliably track the pharmacokinetics of formoterol. researchgate.netnih.gov Deuterated drugs generally metabolize more slowly while retaining their effectiveness, a principle known as the Deuterium Kinetic Isotope Effect (DKIE), which makes them excellent tracers in metabolic studies. mext.go.jp
High-resolution techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and time-of-flight mass spectrometry (LC-TOF-MS) are routinely employed for these analyses. researchgate.netresearchgate.net The development of ultra-sensitive methods enables the quantification of very low concentrations of formoterol, which is essential for studies involving inhaled administration. nih.gov
Table 2: Performance of a Validated LC-MS/MS Method Using Formoterol-D6
| Parameter | Value / Range | Description | Source(s) |
|---|---|---|---|
| Application | Quantification of Formoterol in Human Serum | Used for pharmacokinetic studies after drug inhalation. | nih.gov |
| Internal Standard | Formoterol-d6 | Ensures accuracy and precision. | nih.gov |
| Calibration Range | 0.40 to 100.24 pg/mL | Defines the concentration range for reliable quantification. | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 0.40 pg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. | nih.gov |
| Inter-batch Precision (RSD) | 1.55% to 9.01% | Indicates the reproducibility of the method across different analytical runs. | nih.gov |
| Inter-batch Accuracy | 93.37% to 107.30% | Shows how close the measured values are to the true values. | nih.gov |
Broader Applications of Deuterated Formoterol in Related Biomedical and Environmental Research Fields
The utility of deuterated compounds like Formoterol-D6 extends beyond their use as internal standards. The unique properties of deuterium-substituted molecules open up avenues in various biomedical and environmental research areas.
In biomedical research , the strategic replacement of hydrogen with deuterium can significantly alter a drug's metabolic profile. This "deuterium effect" arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. unibestpharm.com This can lead to:
Enhanced Metabolic Stability: For drugs that are rapidly metabolized, deuteration at the site of metabolic attack can slow down their breakdown, potentially leading to a longer half-life and increased drug exposure. unibestpharm.com
Elucidation of Metabolic Pathways: By comparing the metabolism of a deuterated drug to its non-deuterated parent, researchers can pinpoint the specific sites of metabolic transformation. This is a crucial aspect of drug discovery and development. acs.org
Improved Therapeutic Profiles: In some cases, deuteration can reduce the formation of unwanted or toxic metabolites, thereby improving the safety profile of a drug. rsc.org While Formoterol-D6 is primarily a research tool, the principles of deuteration it embodies are being used to develop new deuterated drugs with improved properties.
Advanced Imaging Studies: Isotopically labeled compounds are essential for imaging drug delivery and distribution in the body, for example, using mass spectrometry imaging to see how inhaled drugs like formoterol are distributed within lung tissue. nih.gov
In environmental research , deuterated compounds serve as powerful tracers to study the fate and transport of contaminants. isowater.com While the environmental risk of formoterol is considered insignificant based on current models, these models often make worst-case assumptions about its metabolites due to a lack of data. astrazeneca.com Formoterol-D6 could be instrumental in:
Metabolite Identification: Conducting studies to identify and quantify the metabolites of formoterol in wastewater and surface water.
Ecotoxicity Testing: Providing the necessary standards to perform ecotoxicity tests on formoterol's specific degradation products.
Environmental Fate Modeling: Using Formoterol-D6 as a tracer to understand how formoterol moves through and persists in different environmental compartments, leading to more accurate environmental risk assessments. astrazeneca.com
The versatility of Formoterol-D6 and other deuterated analogues underscores their importance as foundational tools for advancing research in medicine, pharmacology, and environmental science.
Q & A
Q. How do researchers validate novel biomarkers discovered in Formoterol-D6 (Major) metabolic pathway studies?
- Methodological Answer: Use orthogonal methods such as stable isotope tracing (e.g., ¹³C-glucose) to confirm biomarker origin. For example, if a putative biomarker co-elutes with Formoterol-D6 in LC-MS, perform MS/MS fragmentation to verify structural uniqueness. Collaborate with independent labs to replicate findings in diverse cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
